1-Amino-3-(4-bromo-2-fluorophenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-(4-bromo-2-fluorophenyl)propan-2-ol is an organic compound that features a unique combination of amino, bromo, and fluoro functional groups attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(4-bromo-2-fluorophenyl)propan-2-ol typically involves multi-step organic reactions. One common method includes the bromination of 2-fluorophenylpropanol followed by the introduction of an amino group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems can also help in scaling up the production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(4-bromo-2-fluorophenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromo or fluoro groups.
Substitution: The amino group can participate in substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various amino derivatives.
Scientific Research Applications
1-Amino-3-(4-bromo-2-fluorophenyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique functional groups.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Amino-3-(4-bromo-2-fluorophenyl)propan-2-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the bromo and fluoro groups can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
- 1-Amino-3-(4-chloro-2-fluorophenyl)propan-2-ol
- 1-Amino-3-(4-bromo-2-chlorophenyl)propan-2-ol
- 1-Amino-3-(4-bromo-2-methylphenyl)propan-2-ol
Uniqueness: 1-Amino-3-(4-bromo-2-fluorophenyl)propan-2-ol is unique due to the specific combination of bromo and fluoro groups, which can significantly influence its chemical reactivity and biological activity. The presence of these groups can enhance the compound’s stability and binding properties compared to similar compounds with different substituents.
Biological Activity
1-Amino-3-(4-bromo-2-fluorophenyl)propan-2-ol is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H10BrFNO, with a molecular weight of approximately 248.09 g/mol. The compound features an amino group, a hydroxyl group, and halogen substituents (bromine and fluorine), which contribute to its unique reactivity and biological interactions.
Table 1: Structural Features of this compound
Property | Value |
---|---|
Molecular Formula | C₉H₁₀BrFNO |
Molecular Weight | 248.09 g/mol |
Functional Groups | Amino, Hydroxyl |
Halogen Substituents | Bromine, Fluorine |
The biological activity of this compound is largely attributed to its ability to form hydrogen bonds and engage in electrostatic interactions with various molecular targets, including enzymes and receptors. The presence of bromine and fluorine enhances its binding affinity through halogen bonding and hydrophobic interactions, which can modulate the activity of target proteins.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : Studies show that the compound can inhibit specific enzymes due to its structural features that facilitate binding to active sites.
- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial effects, making it a candidate for further exploration in treating bacterial infections.
- Anticancer Potential : The compound has been evaluated for anticancer properties, with findings indicating it may influence cancer cell proliferation through modulation of relevant biochemical pathways.
Enzyme Inhibition Studies
In a study focusing on enzyme inhibition, this compound showed significant activity against various enzymes involved in metabolic pathways. The amino group was particularly effective in forming hydrogen bonds with the enzyme's active site, enhancing specificity and binding affinity.
Antimicrobial Activity
A series of tests conducted on bacterial strains demonstrated that the compound exhibited notable antimicrobial activity. For instance, it showed effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Anticancer Activity
In vitro studies on cancer cell lines revealed that this compound could reduce cell viability significantly. The compound was found to induce apoptosis in cancer cells through the modulation of apoptotic pathways.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.
Table 2: Comparison with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-Amino-3-(4-bromo-5-fluorophenyl)propan-2-ol | Different halogen placement | Potentially different enzyme inhibition |
1-Amino-3-(4-chlorophenyl)propan-2-ol | Chlorine instead of bromine | Varying antimicrobial properties |
1-Amino-3-(5-fluorophenyl)propan-2-ol | Fluorine at a different position | Similar anticancer effects |
The distinct arrangement of bromine and fluorine atoms in this compound enhances its stability and binding properties compared to other compounds, suggesting a unique profile for therapeutic applications.
Properties
Molecular Formula |
C9H11BrFNO |
---|---|
Molecular Weight |
248.09 g/mol |
IUPAC Name |
1-amino-3-(4-bromo-2-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11BrFNO/c10-7-2-1-6(9(11)4-7)3-8(13)5-12/h1-2,4,8,13H,3,5,12H2 |
InChI Key |
JEMODBAYXYHUBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CC(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.